Ethyl 2-(6-methylpyridin-2-yl)acetate

Description

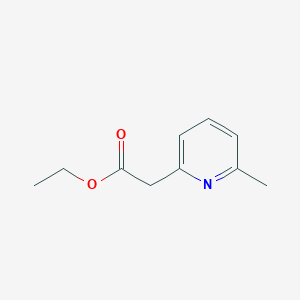

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-methylpyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-6-4-5-8(2)11-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXKDBXXGPKKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302196 | |

| Record name | ethyl 2-(6-methylpyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-83-0 | |

| Record name | 2-Pyridineacetic acid, 6-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5552-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149621 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005552830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5552-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(6-methylpyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS: 5552-83-0)

Foreword: The Strategic Value of a Bifunctional Pyridine Intermediate

In the landscape of modern synthetic chemistry, particularly within medicinal and materials research, the strategic value of a molecule is often defined by its versatility. Ethyl 2-(6-methylpyridin-2-yl)acetate, bearing the CAS number 5552-83-0, exemplifies this principle. It is not merely a chemical compound but a carefully designed building block offering multiple, distinct reaction sites. This guide moves beyond a simple recitation of properties to provide a Senior Application Scientist’s perspective on why this reagent is selected, how its reactivity is rationally controlled, and where its application can drive innovation. We will explore the causality behind synthetic protocols, the logic of its reactivity, and its proven role as a pivotal precursor in the development of complex, high-value molecules.

Core Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an ethyl acetate group and at the 6-position with a methyl group.[1] This specific arrangement of functional groups dictates its chemical behavior and establishes its utility as a versatile intermediate.[1] The electron-donating methyl group influences the electronic properties of the pyridine ring, while the ethyl ester and the adjacent active methylene group provide key handles for a wide array of synthetic transformations.[1]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5552-83-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| Boiling Point | 244°C | [3] |

| Melting Point | 105-107°C | [3] |

| Density | 1.065 g/cm³ | [3] |

| pKa (Predicted) | 5.13 ± 0.12 | [3] |

| InChI Key | AJXKDBXXGPKKPN-UHFFFAOYSA-N | [1] |

| Storage | Inert atmosphere, Room Temperature |[3][4] |

Synthesis Strategy: Controlled Deprotonation and Acylation

The primary synthetic route to this compound and its analogs hinges on the selective deprotonation of the methyl group of a picoline precursor, followed by acylation. The acidity of the protons on the methyl group of 2-picoline derivatives is significantly increased compared to a standard alkane due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting carbanion.

Mechanistic Rationale: The Role of a Hindered, Strong Base

The choice of base is critical for achieving high yields and avoiding side reactions.

-

Causality : A strong, non-nucleophilic base is required. While n-butyllithium (n-BuLi) can be used, Lithium diisopropylamide (LDA) is often preferred.[5][6] LDA is a sterically hindered base, which minimizes the risk of nucleophilic attack at the pyridine ring or the electrophile.[6] Its pKa of approximately 36 is sufficient to quantitatively deprotonate the picoline methyl group (pKa ~34), generating the reactive picolyllithium species.[5][6] This "kinetic deprotonation" favors the desired reaction pathway.[6]

A representative synthesis for a structurally similar compound, ethyl 2-(6-chloropyridin-2-yl)acetate, illustrates this principle effectively. The process involves the deprotonation of 2-chloro-6-methylpyridine with n-BuLi at low temperature, followed by quenching with diethyl carbonate.[7]

General Experimental Protocol: Synthesis via Lithiation

This protocol is a generalized procedure based on established methods for related compounds and should be adapted and optimized for specific laboratory conditions.[7]

Step 1: Reagent Preparation & Inert Atmosphere

-

A multi-neck, flame-dried flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet is charged with anhydrous tetrahydrofuran (THF).

-

The starting material, 6-methyl-2-substituted pyridine (1.0 eq), is dissolved in the THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

Step 2: Deprotonation (Anion Formation)

-

A solution of n-butyllithium (n-BuLi) in hexanes (1.2 eq) or freshly prepared Lithium diisopropylamide (LDA) is added dropwise to the cooled pyridine solution, ensuring the internal temperature does not rise significantly.

-

The formation of the deep reddish-colored picolyllithium anion is typically observed.[5]

-

The reaction is stirred at -78 °C for 30-60 minutes to ensure complete deprotonation.

Step 3: Acylation (C-C Bond Formation)

-

Diethyl carbonate (1.2 eq) is added slowly to the reaction mixture at -78 °C.

-

The mixture is stirred for an additional 30-60 minutes at low temperature.

Step 4: Quench and Work-up

-

The reaction is allowed to warm to room temperature and stirred for 1-2 hours.

-

The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel and extracted with ethyl acetate.

Step 5: Purification

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the final product.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The true power of this compound lies in its trifunctional nature. The ester, the active methylene bridge, and the pyridine ring each offer distinct opportunities for synthetic elaboration.

Transformations of the Ester Group

The ethyl ester is a versatile handle for creating a variety of functional groups.[1]

-

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid. This acid can then be used in standard amide coupling reactions.

-

Reduction: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), will reduce the ester to the primary alcohol, 2-(6-methylpyridin-2-yl)ethanol.[1] This transformation is fundamental for accessing related ethanolamine structures.

-

Amidation: Direct reaction with amines (ammonolysis) can convert the ester into the corresponding amide, 2-(6-methylpyridin-2-yl)acetamide.[1] This is a key step in building peptide-like structures or preparing precursors for amine synthesis via amide reduction.[1]

Reactions at the Active Methylene Group

The protons on the carbon between the pyridine ring and the carbonyl group are acidic and can be removed by a suitable base. This allows the methylene group to act as a nucleophile.

-

Condensation and Cyclization: This moiety can participate in cascade reactions. For example, a Knoevenagel condensation with chromone-3-carboxaldehydes, followed by intramolecular cyclization, can produce highly functionalized quinolizine derivatives in excellent yields.[1]

Role as a Ligand in Coordination Chemistry

The pyridine nitrogen atom acts as a Lewis base, allowing the molecule and its derivatives to function as ligands for transition metals.

-

Metal Complexation: The related (6-methylpyridin-2-yl)acetate ligand has been successfully incorporated into platinum(II) and palladium(II) complexes.[1] These complexes are being investigated for their potential as chemotherapeutic agents with unique DNA-binding profiles, potentially overcoming resistance mechanisms associated with existing drugs.[1]

Diagram of Synthetic Utility

Caption: Key synthetic transformations of the title compound.

Spectroscopic Characterization Profile

Unequivocal identification of this compound requires a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to each unique proton environment.

-

Ethyl Group: A triplet integrating to 3H around δ 1.2-1.3 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.2 ppm (OCH₂).[8] The splitting arises from the coupling between these two groups.

-

Methylene Bridge: A sharp singlet integrating to 2H, typically found downfield due to the influence of the aromatic ring and carbonyl group.

-

Pyridine Ring: Three aromatic protons in the region of δ 7.0-8.5 ppm, exhibiting characteristic coupling patterns (doublets and triplets) based on their positions.

-

Methyl Group: A singlet integrating to 3H, typically around δ 2.4-2.6 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the ester C=O stretch.[9]

-

Bands in the 1600-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the pyridine ring.

-

C-H stretching vibrations for the sp³ hybridized carbons will appear just below 3000 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 179.22.

-

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[10] Grounding of equipment may be necessary to prevent static discharge.[11][12]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] The compound should be kept under an inert atmosphere at room temperature.[3][4]

-

In Case of Exposure:

-

Disposal: Dispose of this material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a high-purity, strategically designed chemical intermediate with significant value in research and development.[1] Its bifunctional nature, offering reactive sites at the ester, the active methylene group, and the pyridine nitrogen, makes it a powerful tool for constructing complex molecular architectures.[1] From the synthesis of novel heterocyclic scaffolds for pharmaceuticals to the development of innovative metal complexes for bioinorganic chemistry, this compound provides a reliable and versatile starting point.[1] A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for any scientist seeking to leverage its full potential.

References

-

Ethyl 2-(6-methylpiperidin-2-yl)acetate | C10H19NO2 | CID 85704550 . PubChem. [Link]

-

Safety Data Sheet . Angene Chemical. [Link]

-

SAFETY DATA SHEET . Bostik. [Link]

-

Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides . National Institutes of Health. [Link]

-

Lithium diisopropylamide . Wikipedia. [Link]

-

NMR spectrum of ethyl acetate . YouTube. [Link]

-

Structure Elucidation in Organic Chemistry - Ethyl Acetate . YouTube. [Link]

Sources

- 1. This compound|CAS 5552-83-0 [benchchem.com]

- 2. 5552-83-0 this compound AKSci 8104AB [aksci.com]

- 3. 5552-83-0 | CAS DataBase [chemicalbook.com]

- 4. 5552-83-0|this compound|BLD Pharm [bldpharm.com]

- 5. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 7. Ethyl 2-(6-chloropyridin-2-yl)acetate CAS#: 174666-22-9 [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. angenechemical.com [angenechemical.com]

- 11. chempoint.com [chempoint.com]

- 12. meridianbioscience.com [meridianbioscience.com]

An In-Depth Technical Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate for Scientific Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 2-(6-methylpyridin-2-yl)acetate, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The information presented herein is intended to empower researchers and scientists with the technical knowledge required for its effective application in synthesis and analysis.

Compound Profile and Structural Elucidation

This compound (CAS No. 5552-83-0) is a substituted pyridine derivative featuring an ethyl acetate moiety at the 2-position and a methyl group at the 6-position of the pyridine ring.[1] This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.[1]

The structural formula and a 3D representation of the molecule are provided below:

Molecular Structure:

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These parameters are essential for designing experimental conditions, including reaction setups, purification protocols, and storage.

| Property | Value | Source |

| CAS Number | 5552-83-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [2] |

| Melting Point | 105-107 °C | [2] |

| Boiling Point | 244 °C | [2] |

| Density | 1.065 g/cm³ | [2] |

| Flash Point | 101 °C | [2] |

| InChI Key | AJXKDBXXGPKKPN-UHFFFAOYSA-N | [1] |

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the ethyl group, the methylene bridge, the methyl group on the pyridine ring, and the aromatic protons.

-

Ethyl Ester Protons: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (CH₂) are anticipated.

-

Methylene Bridge Protons: A singlet integrating to 2H is expected for the CH₂ group connecting the pyridine ring and the ester, likely appearing in the range of δ 3.6-3.8 ppm.

-

Pyridine Methyl Protons: A singlet integrating to 3H for the methyl group on the pyridine ring is predicted to be in the range of δ 2.4-2.6 ppm.

-

Aromatic Protons: The three protons on the pyridine ring will likely appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns will depend on their positions relative to the nitrogen and the other substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

-

Ester Carbonyl: The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 170-175 ppm.[3]

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).

-

Ethyl Group Carbons: The O-CH₂ carbon will appear around δ 60-62 ppm, and the CH₃ carbon will be found further upfield, around δ 14-15 ppm.[4]

-

Methylene Bridge Carbon: The CH₂ carbon linking the ring and the ester is expected around δ 40-45 ppm.

-

Pyridine Methyl Carbon: The methyl carbon on the pyridine ring should appear in the upfield region, typically around δ 20-25 ppm.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the ester carbonyl group.

-

C=O Stretch: A strong, sharp peak is expected in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-O Stretch: A strong band for the C-O single bond stretch of the ester is anticipated in the 1150-1250 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed just above 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 179.

-

Key Fragmentation Patterns: Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give an acylium ion, and McLafferty rearrangement if sterically feasible. For this compound, fragmentation of the side chain is likely. The loss of the ethyl group (-CH₂CH₃, m/z = 29) or the entire ester side chain are also possible fragmentation pathways.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of both the pyridine ring and the ethyl ester functionality.[1]

Synthetic Approach

A plausible synthetic route involves the deprotonation of the methyl group of 2,6-lutidine (2,6-dimethylpyridine) with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching the resulting anion with an electrophile like diethyl carbonate. This introduces the ethyl acetate moiety at one of the methyl positions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Illustrative):

-

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate LDA.

-

Slowly add a solution of 2,6-lutidine in anhydrous THF to the LDA solution at -78 °C and stir for 1-2 hours.

-

Add diethyl carbonate to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

Chemical Reactivity

The presence of the ethyl ester group allows for a variety of chemical transformations:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(6-methylpyridin-2-yl)acetic acid, under either acidic or basic conditions.[1]

-

Reduction: The ester can be reduced to the primary alcohol, 2-(6-methylpyridin-2-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

-

Amidation: Reaction with amines can convert the ester into the corresponding amides.[1]

-

Reactions of the Pyridine Ring: The pyridine nitrogen can act as a nucleophile or a base, and the ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions. The methyl group can also be a site for further functionalization.

Applications in Drug Development and Research

The structural motifs present in this compound are found in numerous biologically active compounds. The pyridine ring is a common scaffold in pharmaceuticals, and the ability to functionalize the side chain provides a versatile handle for creating libraries of compounds for drug discovery screening. Its derivatives have been investigated for their potential as antimicrobial, antifungal, and antiviral agents.[1] Furthermore, the related (6-methylpyridin-2-yl)acetate ligand has been utilized in the development of platinum(II) and palladium(II) complexes for potential applications in cancer chemotherapy.[1]

Safety and Handling

As a pyridine derivative and a flammable liquid, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Store in a cool, dry, and well-ventilated area designated for flammable liquids.

-

In case of contact:

-

Skin: Immediately wash the affected area with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer: This safety information is based on the general properties of pyridine derivatives. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed and up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physical and chemical properties, coupled with its synthetic accessibility and reactivity, make it an attractive starting material for the development of novel compounds with a wide range of potential applications. This guide provides a solid foundation of technical information to aid researchers in harnessing the full potential of this important chemical intermediate.

References

- Supplementary Information - The Royal Society of Chemistry. (URL not available)

-

Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC - NIH. (URL: [Link])

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). (URL: [Link])

-

Spectra of ethyl acetate. (URL: [Link])

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (URL: [Link])

-

Safety Data Sheet. (URL: [Link])

-

safety data sheet. (URL: [Link])

-

ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate | C10H13NO3 - PubChem. (URL: [Link])

-

Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET Hess & Clark Inc. In Case of Emergency, Call: 110 Hopkins Drive 1-800-498-5743 (U.S. Medical - Greenbook.net. (URL: [Link])

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

Calculated and experimental NMR chemical shifts of 2. - ResearchGate. (URL: [Link])

-

ethyl 2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetate | C10H13NO3 - PubChem. (URL: [Link])

-

Ethyl 2-(6-methylpiperidin-2-yl)acetate | C10H19NO2 | CID 85704550 - PubChem. (URL: [Link])

-

Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem. (URL: [Link])

Sources

Ethyl 2-(6-methylpyridin-2-yl)acetate molecular structure and weight

An In-Depth Technical Guide to Ethyl 2-(6-methylpyridin-2-yl)acetate: Structure, Properties, and Synthetic Utility

Abstract

This compound is a pivotal chemical intermediate, recognized for its versatile bifunctional nature that makes it a valuable building block in medicinal and synthetic chemistry.[1] This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and strategic applications. We will delve into the causality behind its synthetic utility, exploring how its distinct structural features—the electron-donating methyl group on the pyridine ring and the reactive ethyl ester sidechain—are exploited in the development of complex, biologically active molecules.[1] This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of its role as a precursor to novel heterocyclic compounds and bioinorganic complexes.[1]

Compound Identification and Molecular Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section outlines the core identifiers and physicochemical characteristics of this compound.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: this compound

Molecular Structure and Weight

The structure of this compound consists of a pyridine ring substituted at the 2-position with an ethyl acetate group and at the 6-position with a methyl group.[1] This arrangement confers a unique electronic and steric profile that is central to its reactivity.

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [1][2][3][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3][4] |

| SMILES Code | CCOC(=O)CC1=NC(=CC=C1)C | [2] |

| InChI Key | AJXKDBXXGPKKPN-UHFFFAOYSA-N | [1] |

The Role of Structural Features in Chemical Reactivity

The synthetic versatility of this compound is not arbitrary; it is a direct consequence of its molecular architecture. Understanding the interplay between its pyridine core and ester sidechain is essential for designing rational synthetic pathways.

-

The Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the aromatic system's reactivity towards nucleophilic and electrophilic substitution. The 6-methyl group, being an electron-donating group, subtly modulates these electronic properties and provides a potential site for further functionalization.[1]

-

The Ethyl Acetate Sidechain: This functional group is the primary hub of reactivity. It serves as a robust synthetic "handle" that can be readily transformed into a variety of other functional groups, including carboxylic acids (via hydrolysis), primary alcohols (via reduction), and amides (via reaction with amines).[1]

Caption: Key reactive sites of this compound.

Synthesis and Derivatization Strategies

The true value of a chemical building block is demonstrated by its utility in constructing more complex molecules. This section provides both a strategic overview and a practical, detailed protocol for a representative transformation.

Synthetic Strategy: A Representative Example

The synthesis of pyridylacetates often involves the creation of a carbanion on the methyl group of a picoline (methylpyridine) derivative, followed by quenching with an electrophile like diethyl carbonate. A well-documented method for a related compound, ethyl 2-(6-chloropyridin-2-yl)acetate, provides an excellent blueprint for this class of reactions.[6]

Caption: General workflow for synthesizing pyridylacetate esters.

Detailed Experimental Protocol: Reduction of the Ester to an Alcohol

This protocol details the reduction of the ethyl ester group to a primary alcohol, 2-(6-methylpyridin-2-yl)ethanol, a common and crucial transformation.

Objective: To convert the ester functional group of this compound into a primary alcohol.

Reagents and Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Expertise & Experience: An inert atmosphere is critical because LiAlH₄ reacts violently with water and moisture from the air. All glassware must be oven-dried before use to prevent quenching the reagent and reducing the yield.

-

-

Reagent Suspension: Anhydrous THF (100 mL) is added to the flask, followed by the slow, portion-wise addition of LiAlH₄ (a strong reducing agent). The suspension is stirred.

-

Trustworthiness: The amount of LiAlH₄ should be in stoichiometric excess (typically 1.5-2.0 equivalents) to ensure the complete reduction of the ester.

-

-

Substrate Addition: this compound, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Expertise & Experience: The dropwise addition at low temperature is a crucial safety measure to control the highly exothermic reaction between the ester and the powerful reducing agent, LiAlH₄.[1] This prevents the solvent from boiling uncontrollably.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Work-up): The reaction is carefully quenched using the Fieser method. The flask is cooled to 0 °C, and water is added dropwise, followed by 15% aqueous NaOH, and finally more water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Trustworthiness: This specific quenching sequence is a validated protocol that ensures safe decomposition of excess LiAlH₄ and produces an easily filterable inorganic precipitate, simplifying the purification process.

-

-

Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol. The product can be further purified by column chromatography if necessary.

Applications in Research and Drug Development

This compound is not merely a laboratory chemical; it is a foundational element in the quest for new therapeutic agents and advanced materials.

Scaffold for Heterocyclic Libraries

The compound is a key precursor for constructing diverse libraries of heterocyclic compounds.[1] By transforming the ester into an amide, acid, or other functional groups, chemists can access a wide range of scaffolds like thioureas, 1,2,4-triazoles, and 1,3,4-thiadiazoles.[1] These molecular frameworks are prevalent in pharmaceuticals and are actively investigated for antimicrobial, antifungal, and antiviral properties.[1]

Ligand in Bioinorganic Chemistry

When the ester is hydrolyzed to its corresponding carboxylic acid, the resulting (6-methylpyridin-2-yl)acetate can act as a ligand. It has been incorporated into platinum(II) and palladium(II) complexes.[1] Researchers study these metal complexes for their unique DNA-binding capabilities, aiming to develop novel chemotherapeutic agents that might overcome the limitations and resistance associated with existing platinum-based drugs.[1]

Caption: From building block to advanced research applications.

Conclusion

This compound is a strategically important molecule whose value is derived directly from its well-defined structure. Its molecular weight of 179.22 g/mol and its bifunctional nature—a modifiable pyridine core and a highly versatile ester handle—make it an indispensable tool for medicinal chemists and materials scientists. The ability to rationally design and execute transformations based on its known reactivity allows for the efficient synthesis of novel compounds with significant potential in drug discovery and bioinorganic chemistry. This guide has illuminated the core structural and chemical properties of this compound, providing the foundational knowledge necessary for its effective and innovative application.

References

- Benchchem. (n.d.). This compound | CAS 5552-83-0.

- PubChem. (n.d.). ethyl 2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetate.

- BLDpharm. (n.d.). 5552-83-0 | this compound.

- PubChem. (n.d.). Ethyl 2-(6-methylpiperidin-2-yl)acetate.

- PubChem. (n.d.). ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate.

- BLDpharm. (n.d.). 955369-63-8 | Ethyl 2-(6-bromopyridin-2-yl)acetate.

- ChemBK. (n.d.). ethyl 2-(6-methylH-imidazo[1,2-a]pyridin-2-yl)acetate.

- ChemicalBook. (n.d.). Ethyl-6-methylpyridine-2-acetate CAS#: 5552-83-0.

- Sigma-Aldrich. (n.d.). This compound | 5552-83-0.

- ChemicalBook. (n.d.). Ethyl 2-(6-chloropyridin-2-yl)acetate.

- PubChem. (n.d.). Ethyl 2-(5-methylpyridin-3-yl)acetate.

Sources

- 1. This compound|CAS 5552-83-0 [benchchem.com]

- 2. 5552-83-0|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl-6-methylpyridine-2-acetate CAS#: 5552-83-0 [amp.chemicalbook.com]

- 4. This compound | 5552-83-0 [sigmaaldrich.cn]

- 5. Ethyl 2-(5-methylpyridin-3-yl)acetate | C10H13NO2 | CID 59186963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(6-chloropyridin-2-yl)acetate CAS#: 174666-22-9 [m.chemicalbook.com]

Part 1: Structural Elucidation and Nomenclature of C10H13NO2 Pyridine Derivatives

An In-depth Technical Guide to Pyridine Derivatives of the Formula C10H13NO2

Executive Summary: The molecular formula C10H13NO2 represents a diverse class of pyridine derivatives with significant potential as intermediates and active moieties in drug discovery and materials science. Due to extensive isomerism, a singular IUPAC name is insufficient; rather, the formula describes a range of structures, each with unique physicochemical properties. This guide provides a comprehensive framework for understanding these compounds. It begins by elucidating the structural possibilities and systematic nomenclature. Lacking a single, preeminent C10H13NO2 isomer in public literature, this document employs a methodological case study of a closely related, well-documented analogue—Ethyl Isonicotinate (C8H9NO2)—to detail the principles of synthesis, spectroscopic characterization, potential applications, and safety protocols. The techniques and principles described herein are directly translatable to the synthesis and analysis of various C10H13NO2 isomers, offering researchers a robust guide for their work with this compound class.

The chemical formula C10H13NO2 allows for a considerable number of structural isomers built around a pyridine core. The specific arrangement of the ten carbon, thirteen hydrogen, one nitrogen, and two oxygen atoms dictates the compound's chemical reactivity, biological activity, and physical properties. The position of substituents on the pyridine ring is designated by a number (starting with 1 for the nitrogen atom) or, for monosubstituted pyridines, by Greek letters (α, β, γ for positions 2, 3, and 4, respectively).[1][2]

The nomenclature for pyridine carboxylic acid esters depends on the position of the ester group:

-

Picolinates: Ester group at position 2.

-

Nicotinates: Ester group at position 3.

-

Isonicotinates: Ester group at position 4.[2]

Given these rules, several plausible isomers for C10H13NO2 can be proposed.

Table 1: Representative Isomers of C10H13NO2 Pyridine Derivatives

| IUPAC Name | Common Name Derivative | Molecular Structure (SMILES) | Position of Ester |

| Propyl 2-methylpyridine-4-carboxylate | Propyl 2-methylisonicotinate | CCCOC(=O)c1cc(C)n c1 | 4 (Isonicotinate) |

| Ethyl 5-ethylpyridine-2-carboxylate | Ethyl 5-ethylpicolinate | CCOC(=O)c1nccc(CC)c1 | 2 (Picolinate) |

| Isopropyl 6-methylpyridine-3-carboxylate | Isopropyl 6-methylnicotinate | CC(C)OC(=O)c1cc(C)ncc1 | 3 (Nicotinate) |

| tert-Butyl pyridine-4-carboxylate | tert-Butyl isonicotinate | CC(C)(C)OC(=O)c1ccncc1 | 4 (Isonicotinate) |

This guide will use the principles derived from the study of common pyridine carboxylates to provide a methodological blueprint applicable to any of these, or other, C10H13NO2 isomers.

Part 2: A Methodological Framework for Synthesis

The most common and industrially scalable method for synthesizing pyridine carboxylate esters is the Fischer esterification of the corresponding pyridine carboxylic acid with an alcohol in the presence of an acid catalyst.[3] To illustrate this process, we will use the well-documented synthesis of Ethyl Isonicotinate from isonicotinic acid and ethanol. This exact methodology can be adapted to synthesize a C10H13NO2 isomer, for example, by reacting 2-methylisonicotinic acid with propanol to yield Propyl 2-methylisonicotinate.

Experimental Protocol: Synthesis of a Pyridine Carboxylate Ester

This protocol is adapted from established methods for the synthesis of Ethyl Isonicotinate.[4][5]

Objective: To synthesize a pyridine carboxylate ester via Fischer esterification.

Materials:

-

Isonicotinic acid (or a substituted analogue)

-

Anhydrous Ethanol (or other appropriate alcohol)

-

Thionyl chloride or a strong acid catalyst (e.g., H2SO4)

-

Toluene (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Drying agent (e.g., anhydrous Na2SO4)

Procedure:

-

Acid Chloride Formation (Optional but recommended for high yield): To a stirred suspension of isonicotinic acid (1.0 eq) in toluene, add thionyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to 100°C for 90 minutes.[4] This converts the carboxylic acid to the more reactive acyl chloride.

-

Esterification: Cool the reaction mixture to 90°C and carefully add the appropriate anhydrous alcohol (e.g., ethanol, propanol) (1.5 eq) dropwise.[4] Maintain the temperature for an additional 90 minutes.

-

Work-up and Neutralization: After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or chloroform. The organic layers are combined.[5][6]

-

Drying and Concentration: The combined organic extract is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure (rotoevaporation) to yield the crude ester product.[6]

-

Purification: The crude product is purified by vacuum distillation to yield the final, high-purity liquid ester.[4][5] Purity can be assessed by Gas Chromatography (GC). A purity of >98% is typically achieved.[5]

Caption: General workflow for the synthesis of pyridine carboxylate esters.

Part 3: Spectroscopic and Physicochemical Characterization

Structural confirmation of the target C10H13NO2 isomer is achieved through a combination of spectroscopic methods and physical property measurements. The data presented below for Ethyl Isonicotinate serves as a reference point; substitutions on the pyridine ring or changes in the ester alkyl chain in a C10H13NO2 isomer will cause predictable shifts in the observed spectra.

Table 2: Physicochemical and Spectroscopic Data for Ethyl Isonicotinate (Reference)

| Property | Value | Reference(s) |

| Molecular Formula | C8H9NO2 | [7] |

| Molecular Weight | 151.16 g/mol | [7] |

| Appearance | Colorless to light brown liquid | [3] |

| Boiling Point | 97-98 °C @ 10-11 mmHg | [4] |

| Density | 1.009 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.501 | |

| ¹H NMR | Signals corresponding to ethyl protons and pyridine ring protons. | [8] |

| IR Spectroscopy (cm⁻¹) | Strong C=O stretch (ester), C-O stretch, aromatic C=N/C=C bands. | [7][9] |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the compound's mass. | [7] |

For an isomer like Propyl 2-methylisonicotinate (C10H13NO2) , one would expect:

-

¹H NMR: The appearance of signals for a propyl group instead of an ethyl group, and signals for a methyl group on the pyridine ring. The aromatic proton signals would also shift and show different splitting patterns.

-

¹³C NMR: Additional signals for the extra carbons in the propyl and methyl groups.

-

Mass Spec: A molecular ion peak at m/z corresponding to 179.22.

Caption: Potential applications derived from the C10H13NO2 pyridine core.

Part 5: Safety, Handling, and Disposal

Pyridine carboxylate esters are combustible liquids that can cause skin, eye, and respiratory irritation. [10]A comprehensive understanding of their hazards is critical for safe handling in a laboratory or industrial setting. The following information is based on safety data for Ethyl Isonicotinate and should be considered applicable to C10H13NO2 isomers.

Table 3: Summary of Safety and Handling Information

| Hazard Category | Description & Precautionary Measures | Reference(s) |

| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [10] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling. [11][12][13] | |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166), protective gloves (inspect prior to use), and protective clothing. If vapors/aerosols are generated, use a respirator with a suitable filter (e.g., type ABEK). [10][11] | |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from sources of ignition and incompatible substances like strong oxidizing agents and acids. [11][12][13] | |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention in all cases. [12][13] | |

| Fire-Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus (SCBA). [12][13] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let product enter drains. [10][13] |

Conclusion

The molecular formula C10H13NO2 describes a valuable class of pyridine derivatives with significant isomeric complexity. While no single isomer has achieved commercial prominence, the chemical principles governing their synthesis, characterization, and safe handling are well-established. By leveraging the extensive data available for structural analogues like Ethyl Isonicotinate, researchers and drug development professionals can confidently approach the synthesis and utilization of specific C10H13NO2 isomers. A systematic application of the esterification, purification, and spectroscopic analysis workflows detailed in this guide provides a clear and reliable path for exploring the full potential of these versatile chemical intermediates.

References

- Ningbo Inno Pharmchem Co.,Ltd. Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights.

- PrepChem.com.

- ChemicalBook.

- Fisher Scientific.

- ChemicalBook.

- ChemicalBook.

- PubChem.

- Guidechem.

- ChemicalBook.

- ResearchGate.

- Sigma-Aldrich.

- SGT Life Sciences.

- Sigma-Aldrich.

- Wikipedia. Pyridine.

- Ningbo Inno Pharmchem Co.,Ltd.

- chemeurope.com. Pyridine.

- Sciencemadness.org. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Ethyl isonicotinate | C8H9NO2 | CID 15291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl isonicotinate (1570-45-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Ethyl isonicotinate(1570-45-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

Ethyl 2-(6-methylpyridin-2-yl)acetate: A Versatile Bifunctional Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(6-methylpyridin-2-yl)acetate is a pivotal chemical intermediate whose value is derived from its unique bifunctional architecture. Featuring a 6-methyl-substituted pyridine ring and an ethyl ester moiety, this compound offers multiple, distinct reactive sites for synthetic manipulation. The pyridine nitrogen provides a locus for coordination and catalysis, the ester group serves as a versatile handle for conversion into a wide array of functional groups, and the α-methylene bridge possesses activated protons suitable for carbon-carbon bond formation. This guide provides a comprehensive analysis of its synthesis, reactivity, and strategic applications, particularly in the realms of medicinal chemistry and the construction of complex heterocyclic systems. We will explore the causality behind key synthetic transformations and provide field-proven protocols, establishing this molecule as a cornerstone building block for advanced chemical research.

Part 1: Core Structural Analysis and Physicochemical Properties

The synthetic utility of this compound stems directly from its molecular structure. Understanding the role of each component is critical to exploiting its full potential.

The molecule consists of three key domains:

-

The 6-Methylpyridine Head: The pyridine ring is an electron-deficient aromatic system, yet the nitrogen atom's lone pair makes it a potent ligand for metal coordination. The methyl group at the 6-position is not merely a spectator; its protons are acidic and can be selectively removed with a strong base to initiate synthesis.

-

The Ethyl Ester Tail: The ester is a classic functional group that can be readily hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide, hydrazide, or other derivatives.[1] This provides a reliable entry point for a multitude of synthetic pathways.

-

The α-Methylene Bridge: Positioned between the electron-withdrawing pyridine ring and the carbonyl group, the protons on this CH₂ group are activated. This "active methylene" character allows for facile deprotonation and subsequent alkylation or condensation reactions, enabling chain extension and cyclization strategies.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 5552-83-0 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | White to yellow solid-liquid mixture | Chemical Supplier Data |

| Storage | Inert atmosphere, room temperature | [2] |

Structural Diagram and Reactive Sites```dot

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.8!"]; C3 [label="C", pos="0,-2.3!"]; C4 [label="C", pos="1.2,-1.8!"]; C5 [label="C", pos="1.2,-0.5!"]; C_Me [label="CH₃", pos="2.4,-0.2!"]; C_CH2 [label="CH₂", pos="-2.4,0!"]; C_CO [label="C", pos="-3.6,0.5!"]; O_CO [label="O", pos="-3.6,1.5!"]; O_Et [label="O", pos="-4.8,0!"]; C_Et1 [label="CH₂", pos="-6.0,0.5!"]; C_Et2 [label="CH₃", pos="-7.2,0!"];

// Draw bonds N1 -- C1; N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C_Me; C1 -- C_CH2; C_CH2 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- O_Et; O_Et -- C_Et1; C_Et1 -- C_Et2;

// Annotate reactive sites node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; N_site [label="Ligand Site", pos="0,0.8!", fillcolor="#EA4335", width=1.5]; Ester_site [label="Ester Handle", pos="-4.8,-1.0!", fillcolor="#FBBC05", width=1.8]; Methylene_site [label="Active Methylene", pos="-2.4,-0.8!", fillcolor="#34A853", width=2.2]; }

Caption: Synthetic workflow for a key precursor via metalation-carboxylation.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate

This protocol is adapted from a known procedure for a structurally analogous precursor and illustrates the core synthetic principles.

[3]Expertise & Causality:

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base ideal for deprotonating the acidic methyl protons of the pyridine ring without attacking the ring itself. The reaction is performed at -70 °C to prevent side reactions and ensure kinetic control, favoring deprotonation at the most acidic site.

-

Choice of Electrophile: Diethyl carbonate serves as an effective source for the C(=O)OEt group. The carbanion attacks the electrophilic carbonyl carbon.

-

Workup: The reaction is quenched with aqueous ammonium chloride, a mild acid, to neutralize any remaining base and protonate the alkoxide intermediate formed.

Methodology:

-

Reaction Setup: To a solution of 2-chloro-6-methylpyridine (39.4 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert nitrogen atmosphere, cool the mixture to -70 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.2 eq, 47.3 mmol, typically a 2.5 M solution in hexanes) dropwise to the cold solution. Maintain the temperature at -70 °C and stir for 30 minutes. The formation of a colored solution indicates the generation of the carbanion.

-

Carboxylation: Slowly add diethyl carbonate (1.2 eq, 47.3 mmol) to the reaction mixture. Continue stirring at -70 °C for an additional 30 minutes.

-

Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

-

Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in petroleum ether to afford the pure product.

[3]### Part 3: The Reaction Chemistry Landscape

The true power of this compound lies in its diverse reactivity. The following sections detail key transformations that make it a valuable synthetic tool.

Transformations of the Ester Moiety

The ester group is a gateway to other critical functionalities.

Caption: Key transformations originating from the ethyl ester functional group.

-

Hydrolysis to Carboxylic Acid: Saponification with a base like NaOH followed by acidic workup yields (6-methylpyridin-2-yl)acetic acid. This product is a powerful bidentate (N,O) chelating agent, capable of coordinating with metal ions like Cu(II), Pt(II), and Pd(II). T[1]his is fundamental for applications in bioinorganic chemistry and catalysis.

-

Amidation and Subsequent Reduction: Reaction with amines or ammonia provides the corresponding amides. T[1]hese amides are not only common structural motifs in pharmaceuticals but can be readily reduced using strong reducing agents like LiAlH₄ to yield 2-(6-methylpyridin-2-yl)ethanamine derivatives. T[1]hese amines are crucial precursors for building more complex drug candidates.

-

Reduction to Alcohol: Direct reduction of the ester with LiAlH₄ provides 2-(6-methylpyridin-2-yl)ethanol, which can be used for further synthetic elaborations, such as etherification or conversion to a leaving group for substitution reactions.

Reactions at the α-Methylene Carbon

The activated methylene group is prime for forming new carbon-carbon bonds, enabling the construction of complex molecular skeletons.

-

Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone. For instance, reacting this compound with chromone-3-carboxaldehydes in water can lead to a cascade reaction, forming highly functionalized quinolizine derivatives in excellent yields. T[1]his demonstrates its power in diversity-oriented synthesis for creating complex heterocyclic libraries.

The Pyridine Ring as a Ligand

The pyridine nitrogen, in concert with the carbonyl oxygen of the ester (or the carboxylate from hydrolysis), acts as an effective bidentate ligand. This has been exploited to create metal complexes with unique biological properties.

-

Formation of Platinum(II) and Palladium(II) Complexes: The related (6-methylpyridin-2-yl)acetate ligand has been successfully incorporated into monofunctional platinum(II) and palladium(II) complexes. These complexes are under investigation for their unique DNA-binding capabilities and potential to overcome resistance mechanisms associated with existing platinum-based chemotherapeutic agents.

[1]### Part 4: Application Spotlight: Building Biologically Active Heterocycles

A primary application of this building block is in the synthesis of five-membered heterocycles, which are privileged structures in drug discovery. T[4][5]he following workflow details the synthesis of a 1,3,4-oxadiazole derivative, a common scaffold with a wide range of biological activities.

Workflow: From Ester to 1,3,4-Oxadiazole

Caption: Multi-step synthesis of a 1,3,4-oxadiazole scaffold.

Protocol: Synthesis of a 5-Aryl-2-((6-methylpyridin-2-yl)methyl)-1,3,4-oxadiazole

This generalized protocol is based on established methodologies for synthesizing libraries of such compounds.

[4]Methodology:

-

Hydrazide Synthesis: Reflux a solution of this compound (1.0 eq) with hydrazine hydrate (2.0 eq) in absolute ethanol for 8-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting solid, 2-(6-methylpyridin-2-yl)acetohydrazide, can often be used in the next step without further purification.

-

Thiosemicarbazide Formation: Dissolve the crude hydrazide (1.0 eq) in ethanol and add a solution of the desired aryl isothiocyanate (1.0 eq) in ethanol. Reflux the mixture for 4-6 hours. Cool the reaction, and the resulting N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide product often precipitates and can be collected by filtration.

-

Oxadiazole Cyclization: Suspend the thiosemicarbazide intermediate (1.0 eq) in an alkaline solution (e.g., 2M NaOH). Add a solution of iodine in potassium iodide dropwise with vigorous stirring until the color of iodine persists. Stir for an additional 2-4 hours at room temperature. The resulting solid is filtered, washed with a solution of sodium thiosulfate to remove excess iodine, and then with water. Recrystallize from ethanol to yield the pure 1,3,4-oxadiazole derivative.

Conclusion and Future Outlook

This compound is more than a simple intermediate; it is a strategic tool for molecular construction. Its predictable reactivity across three distinct functional domains—the ester, the active methylene bridge, and the pyridine ring—provides chemists with a reliable and versatile platform for synthesizing complex molecules. Its demonstrated utility in creating libraries of heterocyclic compounds solidifies its importance in drug discovery programs targeting infectious diseases and cancer. F[1][4]uture applications will likely see its incorporation into novel catalytic systems, advanced materials, and increasingly complex natural product syntheses. As the demand for sophisticated molecular architecture grows, the role of such powerful, multi-functional building blocks will only become more critical.

References

-

ethyl 2-(6-methyl-4-oxo-1H-pyridin-2-yl)acetate | C10H13NO3 , PubChem, [Link]

-

Ethyl 2-(6-methylpiperidin-2-yl)acetate | C10H19NO2 , PubChem, [Link]

-

Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate , National Institutes of Health (NIH), [Link]

-

ethyl 2-(6-methyl-2-oxo-1H-pyridin-3-yl)acetate | C10H13NO3 , PubChem, [Link]

-

5-ethyl-2-methylpyridine , Organic Syntheses Procedure, [Link]

-

Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties , MDPI, [Link]

-

Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate , PrepChem.com, [Link]

-

chelating agents: Topics by Science.gov , Science.gov, [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design , MDPI, [Link]

-

Natural products and drug discovery , National Institutes of Health (NIH), [Link]

Sources

- 1. This compound|CAS 5552-83-0 [benchchem.com]

- 2. 5552-83-0|this compound|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-(6-chloropyridin-2-yl)acetate CAS#: 174666-22-9 [m.chemicalbook.com]

- 4. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties [mdpi.com]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Discovery and History of Pyridyl Acetate Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl acetate esters, a class of heterocyclic compounds, hold a significant position in the landscape of organic synthesis and medicinal chemistry. Their journey from academic curiosities to vital structural motifs in pharmaceuticals is a testament to the enduring quest for novel therapeutic agents. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of pyridyl acetate esters. We will delve into the foundational synthetic methodologies, such as the Fischer-Speier esterification, and trace their application to the pyridine core. Furthermore, this guide will illuminate the pivotal role of these esters as key intermediates in the synthesis of complex molecules, most notably in the development of first-generation cephalosporin antibiotics like Cefapirin. Through detailed protocols, mechanistic diagrams, and a survey of their applications, this document aims to equip researchers and drug development professionals with a thorough understanding of the chemistry and significance of pyridyl acetate esters.

Table of Contents

-

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

-

Early Synthetic Approaches: Adapting Classical Esterification Reactions

-

The Fischer-Speier Esterification of Pyridylacetic Acids

-

Challenges and Mechanistic Considerations

-

-

Protocol 1: Synthesis of Ethyl 2-Pyridylacetate via Fischer-Speier Esterification

-

The Role of Pyridyl Acetate Esters as Intermediates in Drug Synthesis

-

Case Study: The Synthesis of Cefapirin

-

-

Protocol 2: Synthesis of 4-Pyridylthioacetic Acid

-

Modern Synthetic Methodologies and Future Outlook

-

References

Introduction: The Emergence of a Versatile Heterocyclic Scaffold

The pyridine ring is a ubiquitous feature in a vast number of biologically active compounds and natural products.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The introduction of an acetate ester functionality onto the pyridine core gives rise to pyridyl acetate esters, a class of compounds that have proven to be exceptionally versatile synthetic intermediates.

While the precise first synthesis of a simple pyridyl acetate ester is not prominently documented as a landmark discovery, their preparation follows from fundamental esterification principles first described in the late 19th century. The true significance of these esters emerged with the advancement of medicinal chemistry, particularly in the mid-20th century, as chemists sought to modify and improve upon existing drug molecules. Their utility lies in the ability of the ester group to be readily transformed into other functional groups or to serve as a linking moiety for more complex molecular architectures.

Early Synthetic Approaches: Adapting Classical Esterification Reactions

The Fischer-Speier Esterification of Pyridylacetic Acids

The most direct and classical method for the synthesis of pyridyl acetate esters is the Fischer-Speier esterification, a reaction first reported by Emil Fischer and Arthur Speier in 1895.[5] This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[5][6][7][8][9][10]

In the context of pyridyl acetate esters, the starting materials are the corresponding pyridylacetic acids (2-pyridylacetic acid, 3-pyridylacetic acid, or 4-pyridylacetic acid) and an alcohol, typically a simple alkanol like ethanol or methanol. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6][7][8][9][10]

Challenges and Mechanistic Considerations

The Fischer-Speier esterification is a reversible reaction, and the position of the equilibrium is often unfavorable for high yields of the ester.[6][7][10] To drive the reaction towards the product side, it is common practice to use a large excess of the alcohol, which also serves as the solvent, or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.

A key mechanistic point is the protonation of the carbonyl oxygen, which activates the carboxylic acid for nucleophilic attack.[8][9] The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester.[9]

Caption: Generalized mechanism of Fischer-Speier esterification.

Protocol 1: Synthesis of Ethyl 2-Pyridylacetate via Fischer-Speier Esterification

This protocol details a representative procedure for the synthesis of a pyridyl acetate ester using the Fischer-Speier method.

Materials:

-

2-Pyridylacetic acid hydrochloride (1.0 eq)

-

Absolute ethanol (large excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-pyridylacetic acid hydrochloride and a large excess of absolute ethanol.

-

Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-pyridylacetate.

-

The crude product can be purified by vacuum distillation or column chromatography.

The Role of Pyridyl Acetate Esters as Intermediates in Drug Synthesis

The true value of pyridyl acetate esters in drug development is often as versatile intermediates. Their ester functionality can be hydrolyzed back to the carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceuticals.

Case Study: The Synthesis of Cefapirin

A prime example of the importance of pyridyl acetate esters is in the synthesis of Cefapirin, a first-generation cephalosporin antibiotic.[11][12] Cefapirin features a (pyridin-4-ylthio)acetamide side chain attached to the 7-aminocephalosporanic acid (7-ACA) core. The synthesis of this side chain relies on a pyridyl acetate derivative.

The synthesis of Cefapirin involves the reaction of 7-aminocephalosporanic acid (7-ACA) with bromoacetyl chloride, followed by the displacement of the bromide with 4-thiopyridine.[11]

Caption: Simplified synthetic pathway to Cefapirin.[11]

Protocol 2: Synthesis of 4-Pyridylthioacetic Acid

This protocol outlines the synthesis of a key precursor for the Cefapirin side chain.

Materials:

-

4-Thiopyridine (1.0 eq)

-

Ethyl chloroacetate (1.1 eq)

-

Sodium ethoxide (1.1 eq)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

Procedure:

-

Dissolve 4-thiopyridine in ethanol in a round-bottom flask.

-

Add sodium ethoxide to the solution and stir for 30 minutes at room temperature.

-

Slowly add ethyl chloroacetate to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

To the residue, add concentrated hydrochloric acid and heat to reflux for 2-4 hours to hydrolyze the ester.

-

Cool the solution and adjust the pH to approximately 4 with a suitable base (e.g., NaOH solution) to precipitate the 4-pyridylthioacetic acid.

-

Filter the solid, wash with cold water, and dry to obtain the desired product.

Modern Synthetic Methodologies and Future Outlook

While classical methods like the Fischer-Speier esterification remain relevant, modern organic synthesis has introduced a variety of milder and more efficient methods for the preparation of pyridyl acetate esters. These include:

-

Enzymatic Catalysis: Lipases, such as Novozym 435, have been shown to be effective catalysts for the esterification of nicotinic acids under mild conditions, offering an environmentally friendly alternative to traditional acid catalysis.[13]

-

Palladium-Catalyzed Carbonylation: Dihalopyridines can be converted to their corresponding esters through a palladium-catalyzed reaction with carbon monoxide and an alcohol.[14]

-

Three-Component Reactions: Recent developments have shown the synthesis of pyridylacetic acid derivatives through three-component reactions involving pyridine-N-oxides, Meldrum's acid derivatives, and various nucleophiles.[15][16][17]

The future of pyridyl acetate ester synthesis will likely focus on the development of even more sustainable and atom-economical methods. The continued importance of the pyridine scaffold in drug discovery ensures that research into the synthesis and application of its derivatives will remain an active and fruitful area of investigation.

Conclusion

Pyridyl acetate esters have a rich history intertwined with the evolution of organic synthesis and medicinal chemistry. From their preparation via classical esterification reactions to their crucial role as intermediates in the synthesis of life-saving antibiotics, these compounds have demonstrated their immense value. As synthetic methodologies continue to advance, the accessibility and application of pyridyl acetate esters are poised to expand, further solidifying their importance for researchers, scientists, and drug development professionals.

References

-

Crast Jr, L. B., Graham, R. G., & Cheney, L. C. (1973). Synthesis of cephapirin and related cephalosporins from 7-(alpha-bromoacetamido)cephalosporanic acid. Journal of Medicinal Chemistry, 16(12), 1413–1415. [Link]

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

-

JETIR. (2019). Synthesis of Cephalosporin nucleus. Journal of Emerging Technologies and Innovative Research, 6(1). [Link]

-

Kumar, R., Singh, H., Mazumder, A., Salahuddin, Bushi, G., & Gaidhane, S. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Pharmaceutical and Clinical Research, 15(9), 20-29. [Link]

-

Lociuro, S., & Fallis, A. G. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(11), 947-953. [Link]

-

Wikipedia contributors. (2023, December 2). Cefapirin. In Wikipedia, The Free Encyclopedia. Retrieved December 10, 2023, from [Link]

-

Wikipedia contributors. (2023, October 28). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved December 10, 2023, from [Link]

-

Zhang, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. RSC Advances, 14, 16873-16883. [Link]

-

Patel, A. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14538–14553. [Link]

- Bayer AG. (1998). Process for the preparation of pyridine carboxylic acid esters.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. youtube.com [youtube.com]

- 3. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Cefapirin - Wikipedia [en.wikipedia.org]

- 12. jetir.org [jetir.org]

- 13. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

electronic properties of the 6-methylpyridine ring system

An In-depth Technical Guide to the Electronic Properties of the 6-Methylpyridine Ring System

Authored by Gemini, Senior Application Scientist

Abstract

The 6-methylpyridine, or α-picoline, scaffold is a cornerstone in modern chemistry, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1][2] Its utility is deeply rooted in a nuanced electronic architecture shaped by the interplay of a heteroaromatic pyridine ring and an α-methyl substituent. This guide provides a comprehensive exploration of the electronic properties of the 6-methylpyridine system. We will dissect the fundamental electronic effects at play—induction, hyperconjugation, and resonance—and connect them to tangible physicochemical properties such as basicity, dipole moment, and spectroscopic signatures. Furthermore, we will examine how this electronic framework dictates the molecule's reactivity in key chemical transformations and its function as a versatile synthetic building block. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this critical heterocyclic system.

The Electronic Architecture of 6-Methylpyridine

The electronic character of 6-methylpyridine is not defined by a single feature but by the cumulative and sometimes opposing effects of its constituent parts: the sp²-hybridized nitrogen within an aromatic ring and the adjacent methyl group.

Core Electronic Landscape: The Pyridine Ring

Pyridine is an isostere of benzene, where a CH group is replaced by a nitrogen atom.[3] This substitution fundamentally alters the ring's electronic properties. Nitrogen's greater electronegativity compared to carbon results in a significant inductive withdrawal of electron density from the ring's sigma framework. This effect, coupled with the nitrogen lone pair residing in an sp² orbital in the plane of the ring (and thus not contributing to the aromatic π-system), renders the pyridine ring electron-deficient relative to benzene. This electron deficiency is most pronounced at the positions ortho (2, 6) and para (4) to the nitrogen.

The Influence of the 6-Methyl Group: Electron Donation

The introduction of a methyl group at the 6-position (α to the nitrogen) provides a countervailing electronic influence. This occurs primarily through two mechanisms:

-